Allitol
Overview
Description
Allodulcitol, also known as allitol, is a rare natural polyol (sugar alcohol) with the molecular formula C6H14O6. It is a white to off-white solid that can be used as a sweetener. Allodulcitol is an important intermediate for the preparation of agents against diabetes, cancer, and viral infections, including AIDS .
Mechanism of Action
Target of Action
Allitol is a rare alcohol monosaccharide sweetener containing six carbon atoms . It is a major product of the D-psicose reduction pathway . The primary targets of this compound are the enzymes involved in this pathway, including D-psicose-3-epimerase (DPE), ribitol dehydrogenase (RDH), and formate dehydrogenase (FDH) .
Mode of Action
This compound interacts with its targets (DPE, RDH, and FDH) to exert various physiological effects . DPE or D-tagatose-3-epimerase (DTE) can transform D-fructose into D-psicose, and RDH can transform D-psicose into this compound consuming NADH, while FDH can regenerate the consumed NADH .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the D-psicose reduction pathway . This pathway involves the transformation of D-fructose into D-psicose by DPE or DTE, followed by the conversion of D-psicose into this compound by RDH . The NADH consumed in this process is regenerated by FDH .
Pharmacokinetics
It is known that this compound can be produced from d-fructose by enzymatic catalysis, suggesting that it may be metabolized in the body .
Result of Action
The result of this compound’s action is the production of a rare sugar alcohol that has various physiological effects . For example, this compound has been reported to have laxative effects for the treatment of constipation and anti-obesity effects by suppressing lipid accumulation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound from D-fructose can be optimized by adjusting the conditions of the cell catalytic process and the cell cultivation conditions . Furthermore, the substrate feeding rate and the use of immobilized glucose isomerase can also affect the production of this compound .
Biochemical Analysis
Biochemical Properties
Allitol interacts with several enzymes and proteins in biochemical reactions. It is produced via microbial and enzymatic synthesis from D-psicose and directly from D-fructose . The enzymes involved in this process include ribitol dehydrogenase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress lipid accumulation, which could potentially have anti-obesity effects .
Molecular Mechanism
The molecular mechanism of this compound involves its production from D-fructose through a multi-enzyme coupling pathway and cofactor recycling system in Escherichia coli. This involves the coexpression of D-Psicose-3-epimerase from Ruminococcus sp. and ribitol dehydrogenase from Klebsiella oxytoca .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be safe for consumption, with no significant genotoxic effect observed in Ames mutagenicity assay using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, Escherichia coli strain WP2 uvr A, and an in vitro chromosomal aberration test on cultured Chinese hamster cells .
Dosage Effects in Animal Models
In animal models, dietary this compound has been shown to significantly reduce body fat accumulation compared to sucrose and D-allulose, suggesting potential anti-obesity effects .
Metabolic Pathways
This compound is involved in the D-psicose reduction pathway . It is produced via microbial and enzymatic synthesis from D-psicose and directly from D-fructose .
Transport and Distribution
It is known that this compound is produced from D-fructose in Escherichia coli, suggesting that it may be transported and distributed within bacterial cells .
Subcellular Localization
Given that it is produced in Escherichia coli, it is likely that it is localized within the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allodulcitol can be synthesized through the reduction of D-allulose (D-psicose). The reduction process involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction conditions typically include a solvent like water or methanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of allodulcitol involves the bioconversion of D-fructose using recombinant Escherichia coli expressing D-psicose-3-epimerase. This method is highly efficient, easily scalable, and suitable for large-scale production of highly purified allodulcitol .
Chemical Reactions Analysis
Types of Reactions
Allodulcitol undergoes various chemical reactions, including:
Oxidation: Allodulcitol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of hexitols.
Substitution: Hydroxyl groups in allodulcitol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hexitols.
Substitution: Formation of esters or ethers depending on the substituent
Scientific Research Applications
Allodulcitol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Sorbitol: Another sugar alcohol with similar properties but different applications.
Mannitol: Used as a diuretic and in medical applications.
Galactitol: Found in nature and used in various biochemical studies.
Uniqueness of Allodulcitol
Allodulcitol is unique due to its rare occurrence in nature and its specific role as an intermediate in the synthesis of azasugars. Its ability to act as a sweetener and its potential therapeutic applications make it distinct from other similar compounds .
Properties
IUPAC Name |
(2R,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-FBXFSONDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197607 | |
Record name | Allitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Allitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11709 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
488-44-8 | |
Record name | Allitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3F996O6JU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Allitol and what are its potential health benefits?
A1: this compound is a rare sugar alcohol, meaning it is a type of carbohydrate with a structure resembling both sugars and alcohols. Research suggests that this compound possesses several potential health benefits, including:
- Anti-obesity effects: Dietary this compound supplementation in rats has been shown to significantly reduce body fat accumulation, particularly in the abdominal area [, ]. This effect is comparable to, or potentially even greater than, that of the more well-known rare sugar D-allulose (D-psicose) [].
- Laxative properties: Studies in mice have demonstrated that this compound, along with other rare sugar alcohols like D-talitol and L-iditol, exhibit laxative effects []. This effect is attributed to their ability to increase water content in the small intestine and accelerate intestinal transit, potentially offering a solution for constipation relief [].
Q2: Does this compound affect blood sugar levels?
A: Unlike D-allulose, this compound does not appear to significantly lower serum glucose levels []. This suggests that this compound might exert its anti-obesity effects through mechanisms independent of blood sugar regulation.
Q3: Is this compound safe for human consumption?
A: Safety assessments of this compound, including Ames mutagenicity assays, chromosomal aberration tests, and acute and sub-chronic oral toxicity studies in rats, have not revealed any significant genotoxic or toxic effects []. Human studies indicate an acute diarrhea threshold of 0.2 g/kg body weight for both men and women []. These findings suggest that this compound is safe for human consumption.
Q4: What are the potential applications of this compound in the food industry?
A4: this compound's properties make it attractive for various food industry applications:
Q5: What are the natural sources of this compound?
A5: this compound naturally occurs in limited quantities. It is found in:
- Plants: Sweetspire (Itea) is the only known plant genus that accumulates both D-allulose and this compound [, ]. While the amounts vary between species, the leaves of Itea virginica and Itea oblonga Hand.-Mazz. are particularly promising sources [].
- Fungi: this compound has also been identified in several species of mushrooms, including Pleurotus djamor, Xylaria nigripes, Russula cyanoxantha, and Apium graveolens [, , , , , , , ].
Q6: How is this compound produced commercially?
A6: Due to its limited natural abundance, commercial this compound production primarily relies on:
- Chemical synthesis: this compound can be synthesized chemically, but these methods are often complex and inefficient. One approach involves a stereospecific synthesis starting from D-mannitol [].
- Biotechnological production: Recent advancements in biotechnology offer more efficient and sustainable approaches to this compound production:
- Microbial fermentation: Certain bacterial strains, such as Klebsiella oxytoca G4A4, can convert D-psicose into this compound with high efficiency [].
- Enzymatic synthesis: Enzymes like ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) can be used in combination to catalyze the reduction of D-psicose to this compound [, , , , , ]. This method offers high purity and yield [, ]. Researchers have explored different strategies to enhance the efficiency of enzymatic this compound production, such as reconstructing cofactor self-sufficient whole-cell biocatalyst systems and optimizing reaction conditions [, , ].
Q7: What is the chemical structure of this compound?
A7: this compound is a hexitol, meaning it is a six-carbon sugar alcohol. Its IUPAC name is (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol. It exists as a white, crystalline powder at room temperature.
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C6H14O6. Its molecular weight is 182.17 g/mol.
Q9: What spectroscopic data is available for this compound?
A9: this compound has been characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR is used to determine the structure and purity of this compound produced through different methods [, , ].
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups and structural features of this compound [].
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight and purity of this compound [].
Q10: What are the current research directions in this compound research?
A10: Current research focuses on:
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